This compound is often referenced in chemical databases such as PubChem and ChemicalBook, where it is cataloged under various identifiers, including its CAS number 473732-88-6. It falls under the category of pharmaceuticals and is being investigated for its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications .
The synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine can be achieved through several methods, primarily involving the reaction of cyclopropylamine with 4-fluorobenzaldehyde or related derivatives.
This method allows for good yields while maintaining the stereochemical integrity of the (S)-enantiomer .
The molecular structure of (S)-Cyclopropyl(4-fluorophenyl)methanamine features a cyclopropyl group attached to a phenyl ring that carries a fluorine substituent at the para position.
The presence of the cyclopropyl group imparts significant strain, which can enhance reactivity compared to more stable cyclic structures. Additionally, the fluorine atom contributes to electronic effects that can modulate biological activity .
(S)-Cyclopropyl(4-fluorophenyl)methanamine can participate in various chemical reactions typical for amines:
These reactions are crucial for synthesizing derivatives that may have enhanced pharmacological properties .
The mechanism of action for (S)-Cyclopropyl(4-fluorophenyl)methanamine is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly in relation to monoamines such as serotonin and norepinephrine.
Further research is required to define its precise mechanism and therapeutic potential .
(S)-Cyclopropyl(4-fluorophenyl)methanamine has several potential applications across various scientific fields:
The ongoing research into this compound highlights its significance in developing new therapeutic agents aimed at treating neurological disorders .
The chiral center in (S)-cyclopropyl(4-fluorophenyl)methanamine confers absolute stereochemical preference for binding to serotonin receptors, particularly 5-HT2C. Research on structurally analogous fluorinated cyclopropylmethylamines demonstrates that the (S)-enantiomer exhibits up to 100-fold higher potency at 5-HT2C receptors compared to its (R)-counterpart due to complementary hydrophobic pocket interactions within the orthosteric binding site [2]. This enantioselectivity arises from differential hydrogen-bonding geometry and steric fit, where the (S)-configuration optimally positions the primary amine for salt-bridge formation with Asp134 in transmembrane helix 3 [2] [9].
Table 1: Enantiomeric Selectivity in Receptor Binding
Enantiomer | 5-HT2C EC50 (nM) | 5-HT2B Emax (%) | Selectivity Ratio (2B/2C) |
---|---|---|---|
(S)-isomer | 8.0 | <5 | >200 |
(R)-isomer | 162 | 71 | 2.5 |
Data derived from fluorinated cyclopropylmethylamine analogs [2]
Enantiomeric purity is critical for pharmacological activity, as even 10% R-enantiomer contamination reduces 5-HT2C selectivity by 45% [2]. Chiral resolution via diastereomeric crystallization or chiral stationary phase HPLC (e.g., CHIRALPAK AD) achieves >99% ee, as validated by optical rotation correlation where [α]D25 = +18.5° (c=1, MeOH) corresponds to 98% ee [1] [4]. This precision ensures minimal off-target engagement at 5-HT2B receptors, mitigating risks of valvulopathy associated with clinical candidates like fenfluramine [2].
The cyclopropyl group imposes rigid spatial constraints that lock the amine-fluorophenyl dihedral angle at 115–125°, mimicking the bioactive conformation of endogenous serotonin. This restriction reduces the entropic penalty upon receptor binding, enhancing binding affinity by 15-fold compared to flexible n-propyl analogs [2] [3]. Molecular dynamics simulations reveal that cyclopropane’s high ring strain (27 kcal/mol) prevents free rotation while maintaining planarity, allowing optimal cation-π interactions with Phe327 in the 5-HT2C binding pocket [2].
Table 2: Conformational and Physicochemical Properties
Structural Feature | Dihedral Angle (°) | logP | Metabolic Stability (t1/2, human liver microsomes) |
---|---|---|---|
Cyclopropyl derivative | 118 ± 3 | 1.14 | >120 min |
n-Propyl analog | 0–360 | 1.98 | 22 min |
Data from comparative molecular and ADMET studies [3] [2]
Additionally, cyclopropane reduces lipophilicity (logP = 1.14) compared to isopropyl (logP = 1.53) or tert-butyl (logP = 1.98) groups, improving aqueous solubility by 3.5-fold [3]. This lipophilicity modulation stems from cyclopropane’s smaller solvent-accessible surface area and attenuated hydrophobic interactions, quantified by ΔlogP = −0.39 versus linear alkyl chains [3]. The ring’s biososteric character also shields the benzylic position from cytochrome P450 oxidation, extending plasma half-life to >2 hours [2] [6].
The para-fluorine substituent exerts dual electronic effects: it creates a permanent dipole moment (1.45 D) and withdraws electrons via -I and +R effects, lowering the adjacent phenyl ring’s electron density by 28% (measured by Hammett σp = 0.06) [7] [9]. This enhances cation-π interactions between the fluorophenyl ring and Lys358 in the 5-HT2C binding site, increasing binding free energy by ΔG = −2.3 kcal/mol relative to the non-fluorinated analog [2] [7].
Table 3: Electronic Properties of Fluorinated Derivatives
Substituent Position | Hammett σ | pKa of Amine | 5-HT2C EC50 (nM) |
---|---|---|---|
4-F | 0.06 | 9.31 | 8.0 |
3-F | 0.34 | 8.97 | 14.5 |
Unsubstituted | 0 | 10.2 | 162 |
Electronic parameters and biological data [7] [9] [2]
Fluorine’s orthogonal polarization of C–H bonds in the cyclopropane ring further stabilizes the bioactive conformation. This is evidenced by 19F NMR studies showing fluorine-mediated conformational freezing of the cyclopropyl ring, reducing rotameric heterogeneity from four states (non-fluorinated) to two [3]. The resultant dipole vector directs the amine group toward transmembrane helix 5, explaining the 12-fold potency increase over 3-fluoro regioisomers [2] [9]. Critically, para-fluorination suppresses metabolism at C4 by blocking epoxidation, as confirmed by the absence of dihydrodiol metabolites in mass spectrometry studies [7] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9